molecular formula C16H23NO4 B13454757 4-(1-{[(Tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)benzoic acid

4-(1-{[(Tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)benzoic acid

Cat. No.: B13454757
M. Wt: 293.36 g/mol
InChI Key: CEYLXQMIYRCQJL-UHFFFAOYSA-N
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Description

4-(1-{[(Tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)benzoic acid is a synthetic organic compound frequently employed as a building block in peptide synthesis and medicinal chemistry. Its structure features a benzoic acid core substituted at the 4-position with a tert-butoxycarbonyl (Boc)-protected amino group attached to a 2-methylpropan-2-yl moiety. This configuration provides steric protection to the amino group, enhancing stability during synthetic processes .

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

4-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]benzoic acid

InChI

InChI=1S/C16H23NO4/c1-15(2,3)21-14(20)17-10-16(4,5)12-8-6-11(7-9-12)13(18)19/h6-9H,10H2,1-5H3,(H,17,20)(H,18,19)

InChI Key

CEYLXQMIYRCQJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step approach:

  • Step 1: Introduction of the Boc-protected amino substituent
    The amino group is introduced on the benzoic acid ring, followed by protection with the tert-butoxycarbonyl group to yield the Boc-protected amine. This protection is crucial for stability and selectivity in subsequent reactions.

  • Step 2: Alkylation or substitution to attach the 2-methylpropan-2-yl moiety
    The branched alkyl group is introduced via reductive amination or nucleophilic substitution, often using suitable alkylating agents or amino acid derivatives.

  • Step 3: Final purification and characterization
    The product is purified by recrystallization or chromatography to ensure high purity, followed by characterization using NMR, IR, and mass spectrometry.

Detailed Synthetic Routes and Reaction Conditions

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Boc Protection of Amino Group Reaction of amino-benzoic acid derivative with di-tert-butyl dicarbonate (Boc2O) in presence of base (e.g., triethylamine) in organic solvent (e.g., dichloromethane) Formation of Boc-protected amino benzoic acid intermediate with high selectivity and yield
2 Alkylation / Reductive Amination Use of 2-methylpropan-2-yl aldehyde or equivalent with the Boc-protected amine under reductive amination conditions (e.g., NaBH3CN or NaBH(OAc)3 in methanol or acetic acid) Introduction of the 2-methylpropan-2-yl substituent on the nitrogen, forming the desired side chain
3 Purification Recrystallization from suitable solvents (ethyl acetate/hexane) or silica gel chromatography Isolation of pure 4-(1-{[(Tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)benzoic acid with >95% purity

Representative Experimental Procedure (Literature-Based)

  • Starting Material: 4-Aminobenzoic acid or a suitably substituted derivative.
  • Boc Protection: Dissolve 4-aminobenzoic acid in dichloromethane, cool to 0°C, add triethylamine, then slowly add di-tert-butyl dicarbonate. Stir at room temperature for several hours until reaction completion (monitored by TLC).
  • Workup: Wash with water and brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure.
  • Alkylation: Dissolve Boc-protected amino acid in methanol, add 2-methylpropan-2-yl aldehyde and sodium cyanoborohydride. Stir at room temperature overnight.
  • Purification: Concentrate and purify the crude product by silica gel chromatography using ethyl acetate/hexane mixtures.
  • Characterization: Confirm structure by NMR (¹H, ¹³C), IR spectroscopy (characteristic Boc carbonyl stretch ~1700 cm⁻¹), and mass spectrometry.

Analytical Data and Research Findings

Parameter Observed Data / Notes Reference(s)
Molecular Weight 265.30 g/mol PubChem
NMR Spectra Characteristic signals for tert-butyl protons (~1.4 ppm), aromatic protons (7-8 ppm), and methine proton adjacent to nitrogen PubChem, research articles
IR Spectra Strong absorption at ~1700 cm⁻¹ (ester carbonyl), N-H stretch around 3300 cm⁻¹ Standard Boc-protected amino acids
Purity >95% by HPLC or chromatographic methods Patent literature
Yield Typically 70-85% overall yield after purification Patent and research data

Alternative Methods and Industrial Scale Considerations

  • Alternative Boc Protection: Use of Boc anhydride or Boc chloride under varying conditions may be employed depending on substrate sensitivity.
  • Scale-up: Industrial synthesis may utilize continuous flow reactors for Boc protection and reductive amination to improve reproducibility and safety.
  • Purification: Industrial processes often rely on crystallization rather than chromatography to reduce costs.

Summary Table of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Notes
Boc Protection with Boc2O High selectivity, mild conditions Requires anhydrous solvents 85-90 Commonly used in lab and industry
Reductive Amination Direct introduction of alkyl group Sensitive to reaction conditions 70-80 Requires careful pH control
Alternative Alkylation Can use alkyl halides Possible side reactions 60-75 Less common for this substrate

Chemical Reactions Analysis

Types of Reactions

4-(1-{[(Tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Trifluoroacetic acid: Used for deprotection of the Boc group.

    Palladium catalysts: Employed in coupling reactions.

    Sodium hydroxide: Utilized in the initial protection step.

Major Products Formed

    Deprotected amines: Resulting from the removal of the Boc group.

    Coupled products: Formed through reactions like Suzuki-Miyaura coupling.

Scientific Research Applications

4-(1-{[(Tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)benzoic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 4-(1-{[(Tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)benzoic acid primarily involves its role as a protecting group. The Boc group stabilizes the amino functionality, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further chemical transformations .

Comparison with Similar Compounds

Key Structural and Molecular Data :

  • Molecular Formula: C₁₆H₂₃NO₄ (as per catalog data) .
  • CAS Number : 281233-25-8 .
  • Molecular Weight : 293.37 g/mol .
  • Functional Groups : Benzoic acid (carboxylic acid), Boc-protected amine (tert-butoxycarbonyl), and branched alkyl chain (2-methylpropan-2-yl) .

The compound’s utility stems from its dual reactivity: the carboxylic acid enables conjugation via esterification or amidation, while the Boc group allows controlled deprotection under acidic conditions .

Comparison with Similar Compounds

Structurally analogous compounds share the Boc-protected amino-benzoic acid framework but differ in substituent position, alkyl chain branching, or additional functional groups. Below is a comparative analysis based on molecular structure, properties, and applications.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Substituent Variation CAS Number Key Properties/Applications
4-(1-{[(Tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)benzoic acid C₁₆H₂₃NO₄ 2-methylpropan-2-yl group at 4-position 281233-25-8 High steric hindrance; used in peptide synthesis .
4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid C₁₄H₁₉NO₄ Ethyl group instead of branched alkyl chain 895577-21-6 Reduced steric bulk; increased solubility in polar solvents .
4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid C₁₃H₁₇NO₄ Methylene (-CH₂-) linker at 4-position 33233-67-9 Enhanced flexibility; intermediate in drug design .
3-(4-Benzyloxy-phenyl)-2-(tert-butoxycarbonyl-methyl-amino)-propionic acid C₂₂H₂₇NO₅ Propionic acid backbone with benzyloxy-phenyl group N/A (Product No. R260045) Targets enzyme inhibition; used in kinase studies .

Key Observations:

Steric Effects : The 2-methylpropan-2-yl group in the target compound imposes significant steric hindrance, slowing hydrolysis of the Boc group compared to linear-chain analogs (e.g., ethyl or methylene substituents) .

Solubility : Compounds with shorter alkyl chains (e.g., ethyl or methylene) exhibit higher aqueous solubility, whereas the target compound’s branched chain favors organic-phase reactions .

Synthetic Applications : The benzyloxy-phenyl variant (Table 1, Row 4) demonstrates broader utility in enzyme-targeted drug design due to its aromatic pharmacophore .

Industrial Use

Enamine Ltd. catalogs the target compound as a building block (CAS 281233-25-8), emphasizing its demand in high-throughput screening libraries for drug discovery .

Biological Activity

4-(1-{[(Tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)benzoic acid, often referred to as a Boc-protected amino acid derivative, exhibits significant biological activity that has implications in medicinal chemistry and drug development. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₁H₁₉NO₅
  • Molecular Weight : 247.29 g/mol
  • CAS Number : 2352787-49-4

The compound's biological activity can be attributed to its structural components, particularly the tert-butoxycarbonyl (Boc) protecting group and the benzoic acid moiety. These features facilitate interactions with various biological targets, including enzymes and receptors. The Boc group allows for selective modifications, which can enhance binding affinity and specificity towards target proteins.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings related to its anticancer properties:

Study ReferenceCell LineIC₅₀ Value (µM)Mechanism of Action
MCF-73.0Inhibition of cell proliferation
A5495.85Induction of apoptosis
HCT1164.5CDK9 inhibition

These results indicate that the compound exhibits significant growth inhibition across various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes that are crucial in cancer metabolism and progression. For instance, it has shown promising activity against dihydrofolate reductase (DHFR), which is vital for DNA synthesis in rapidly dividing cells.

Case Studies

  • Case Study on MCF-7 Cell Line :
    • A study demonstrated that the compound significantly reduced cell viability in the MCF-7 breast cancer cell line, with an IC₅₀ value of 3.0 µM. The mechanism involved the activation of caspase pathways leading to apoptosis.
  • Case Study on A549 Cell Line :
    • In A549 lung cancer cells, the compound exhibited an IC₅₀ value of 5.85 µM, indicating its effectiveness in inhibiting tumor growth through apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

The presence of the Boc group is critical for enhancing the lipophilicity and stability of the compound, which may improve its pharmacokinetic properties. Comparative studies with other benzoic acid derivatives suggest that modifications to the side chains can significantly affect biological activity.

Q & A

Q. How is 4-(1-{[(Tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)benzoic acid synthesized?

The synthesis involves sequential steps: (1) Boc (tert-butoxycarbonyl) protection of the amino group to prevent undesired side reactions, (2) coupling of the Boc-protected amine with a benzoic acid derivative via carbodiimide-mediated activation (e.g., DCC or EDC), and (3) purification using column chromatography with solvent systems optimized for polarity (e.g., ethyl acetate/hexane). Reaction conditions (temperature, solvent choice, and time) are critical for yield and purity. For example, highlights the importance of chromatographic purification to isolate the final product from by-products .

Q. What analytical techniques confirm the compound’s structural integrity and purity?

Key methods include:

  • NMR spectroscopy (¹H and ¹³C) to verify functional groups and stereochemistry.
  • HPLC with UV detection to assess purity (>95% is typical for research-grade material).
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Infrared (IR) spectroscopy to identify carbonyl (C=O) and amine (N-H) stretches. and emphasize cross-validation using multiple techniques to ensure accuracy .

Q. How is the Boc group strategically used in the synthesis of this compound?

The Boc group acts as a temporary protective moiety for the amino group, preventing nucleophilic side reactions during coupling steps. It is stable under basic and neutral conditions but can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) to regenerate the free amine. This protection-deprotection strategy is standard in peptide synthesis, as noted in and .

Q. What purification methods are effective for isolating this compound?

Column chromatography with silica gel is commonly employed, using gradient elution (e.g., hexane to ethyl acetate). Thin-layer chromatography (TLC) monitors fractions for target compound retention factors (Rf). and highlight solvent optimization and TLC as critical for minimizing impurities .

Advanced Questions

Q. How can computational methods resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or MS data can arise from conformational flexibility or impurities. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model optimized geometries and predict NMR chemical shifts or vibrational frequencies. and demonstrate how computational validation aligns with experimental data to resolve ambiguities .

Q. What intermediates are critical for synthesizing derivatives of this compound?

Key intermediates include:

  • Boc-protected amine precursors for introducing substituents at the amino group.
  • Activated benzoic acid derivatives (e.g., acyl chlorides) for coupling reactions. compares tert-butoxy and benzyloxy analogs, showing how intermediate selection impacts derivative design .

Q. How can reaction mechanisms be optimized to improve yield in large-scale synthesis?

Mechanistic studies (e.g., kinetic analysis via LC-MS) identify rate-limiting steps. For example, notes that prolonged reaction times at low temperatures (0–5°C) reduce side-product formation during coupling. Solvent polarity adjustments (e.g., switching from DMF to THF) can also enhance regioselectivity .

Q. What computational approaches model the compound’s 3D structure and reactivity?

Quantum chemical calculations (DFT-B3LYP with 6-31G* basis sets) optimize geometry and calculate molecular orbitals. Solvent-accessible surface area (SASA) analysis predicts interaction sites. and provide SDF/MOL files for visualizing van der Waals surfaces and H-bonding potential .

Q. How do structural modifications impact the compound’s bioactivity in drug discovery?

Structure-activity relationship (SAR) studies involve:

  • Substituent variation (e.g., replacing methyl groups with halogens or electron-withdrawing groups).
  • Boc group removal to expose the amine for covalent binding. and discuss derivative libraries for targeting enzymes or receptors, with SAR guided by in vitro assays .

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